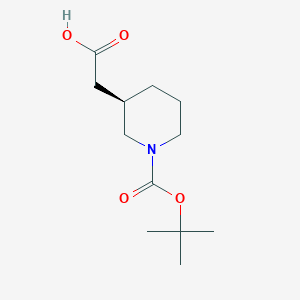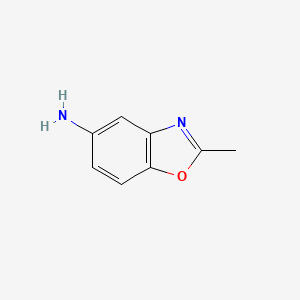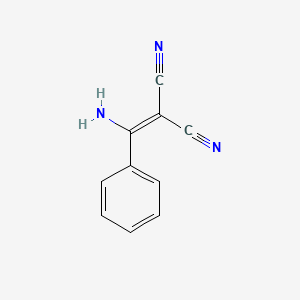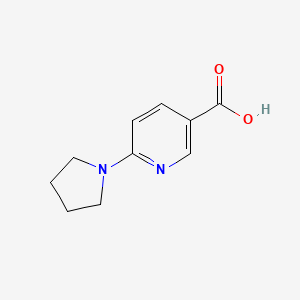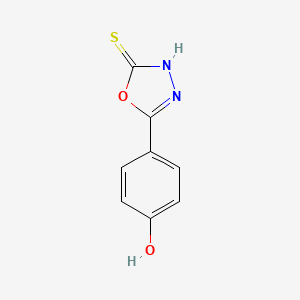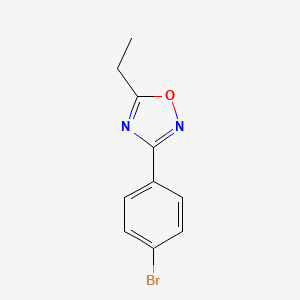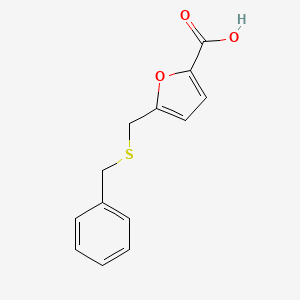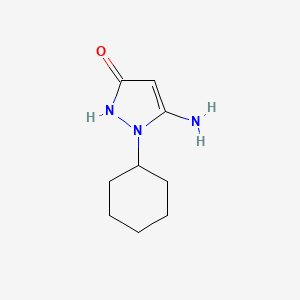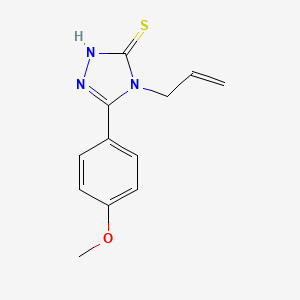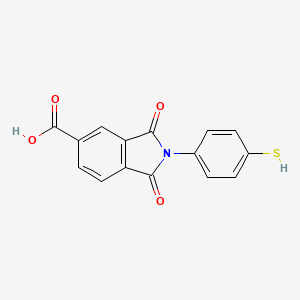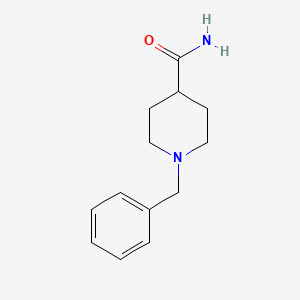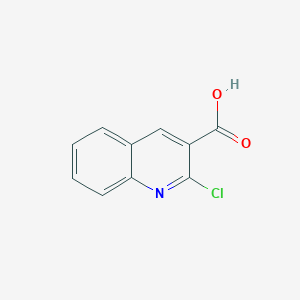
2-氯喹啉-3-羧酸
概述
描述
2-Chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and a carboxylic acid group at the third position of the quinoline ring makes this compound unique and valuable for various scientific applications.
科学研究应用
2-Chloroquinoline-3-carboxylic acid is extensively used in various scientific research fields due to its unique chemical properties :
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly phospholipase A2, cyclooxygenase-2, and 5-lipoxygenase.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinoline-3-carboxylic acid typically involves the Meth-Cohn synthesis, which uses Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride or phosphorus pentachloride) upon heating . This method is efficient for constructing the quinoline ring system and introducing the chloro and carboxylic acid functionalities.
Industrial Production Methods: Industrial production methods for 2-chloroquinoline-3-carboxylic acid often involve large-scale application of the Meth-Cohn synthesis due to its reliability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-Chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Amides and Esters: Formed from the reaction of the carboxylic acid group with amines or alcohols.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution of the chlorine atom.
作用机制
The mechanism of action of 2-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, primarily enzymes . The compound inhibits enzymes such as phospholipase A2, cyclooxygenase-2, and 5-lipoxygenase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to anti-inflammatory and other therapeutic effects.
相似化合物的比较
2-Chloroquinoline-3-carboxylic acid can be compared with other quinoline derivatives to highlight its uniqueness :
2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid group.
Quinoline-3-carboxylic acid: Lacks the chlorine atom at the second position.
2-Methylquinoline-3-carboxylic acid: Contains a methyl group instead of a chlorine atom at the second position.
These similar compounds share the quinoline core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
属性
IUPAC Name |
2-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSORZYTTCOBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357199 | |
| Record name | 2-chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73776-25-7 | |
| Record name | 2-Chloro-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73776-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 2-Chloroquinoline-3-carboxylic acid is used for?
A1: This compound serves as a versatile starting material for synthesizing diverse quinoline derivatives. Research highlights its use in reactions with various nucleophiles. For instance, it reacts with o-phenylenediamine to yield quino[2,3‐b][1,5]benzodiazepin‐12‐ones [], and with 3-(p-substituted aryl)-4H-5-mercapto-1,2,4-triazoles to produce a novel series of s-triazolo[5,1-b]-6/8-substituted quinolino [, ] thiazin-9(H)-ones []. These reactions highlight the compound's versatility in constructing complex heterocyclic systems.
Q2: Are there any studies on the antimicrobial activity of compounds derived from 2-Chloroquinoline-3-carboxylic acid?
A2: Yes, several studies demonstrate the promising antimicrobial potential of derivatives. Notably, a series of s-triazolo[5,1-b]-6/8-substituted quinolino [, ] thiazin-9(H)-ones synthesized from 2-Chloroquinoline-3-carboxylic acid displayed significant antibacterial and antifungal activities, comparable to standard drugs Furacin and Flucanazol []. Similarly, diamide derivatives containing 2-chloroquinoline scaffolds, synthesized via the Ugi reaction using 2-Chloroquinoline-3-carboxylic acid as a source of acid, exhibited moderate to good antibacterial and antifungal activity []. These findings highlight the potential of 2-Chloroquinoline-3-carboxylic acid derivatives as lead compounds for developing new antimicrobial agents.
Q3: What is known about the structure of 2-Chloroquinoline-3-carboxylic acid?
A3: The crystal structure of 2-Chloroquinoline-3-carboxylic acid (C10H6ClNO2) reveals a layered architecture []. The crystal packing is stabilized by intermolecular C—H⋯O and O—H⋯N hydrogen bonds, leading to a two-dimensional network that contributes to the structural cohesion of the compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

